molecular formula C9H13N3O2 B1266487 Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione CAS No. 37874-20-7

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione

Cat. No. B1266487
CAS RN: 37874-20-7
M. Wt: 195.22 g/mol
InChI Key: IKRSGHMLOHITNH-UHFFFAOYSA-N
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Description

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione (SQD) is an organic compound that belongs to the family of spirooxazolidines, which are a type of nitrogen-containing heterocyclic compound. SQD is a colorless solid and is soluble in organic solvents. It is a versatile intermediate that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. SQD has several unique properties that make it attractive for scientific research applications.

Scientific Research Applications

Cholinergic Stimulation

The compound has been identified as a potential agent for cholinergic stimulation . This application is crucial in treating conditions like myasthenia gravis , where there is a deficiency of acetylcholine in the neuromuscular junction . The ability to stimulate cholinergic receptors can help alleviate symptoms and improve muscle function.

Mydriasis Induction

This compound may be used to induce sustained mydriasis —the dilation of the pupil. This is particularly useful in ophthalmic examinations and surgeries where pupil dilation is required .

Anticholinergic Toxicity Management

In cases of anticholinergic toxicity , such as intoxication by organophosphorus compounds or carbamates, spiro compounds like this one can be used to counteract the excessive acetylcholine-like activity and mitigate symptoms .

Central Dopaminergic Activity Modulation

There is potential for this compound to treat conditions where central dopaminergic activity is pathologically reduced . Such conditions include Parkinson’s disease and other movement disorders, where an increase in dopaminergic activity can be beneficial .

Neuroprotective Agent

Research suggests that spiro compounds could act as neuroprotective agents . They may protect nerve cells against damage, degeneration, or impairment of function .

properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRSGHMLOHITNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958906
Record name Spiro[4-azabicyclo[2.2.2]octane-2,4'-imidazole]-2',5'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione

CAS RN

37874-20-7
Record name Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037874207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[4-azabicyclo[2.2.2]octane-2,4'-imidazole]-2',5'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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